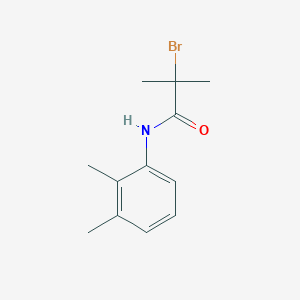

2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide

Description

2-Bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide (CAS: Not explicitly provided; Ref: 3D-FB127493) is a brominated amide derivative characterized by a 2-methylpropanamide backbone substituted with a bromine atom at the α-position and an aromatic 2,3-dimethylphenyl group. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . The compound is listed as discontinued by CymitQuimica, limiting its current commercial availability .

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8-6-5-7-10(9(8)2)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSIBFRVABTZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide typically involves the bromination of N-(2,3-dimethylphenyl)-2-methylpropanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

Hydrolysis: Yields carboxylic acids and amines.

Oxidation and Reduction: Yields N-oxide derivatives or amine derivatives, respectively.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: Used in studies involving enzyme interactions and protein modifications.

Medicine:

Pharmaceutical Research: Investigated for potential therapeutic properties and as a building block for drug development.

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of brominated arylpropanamides. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Brominated Propanamide Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (e.g., 2,3-dimethylphenyl in the target compound) are electron-donating, enhancing the aromatic ring's electron density. This may increase stability but reduce reactivity in electrophilic substitutions compared to electron-withdrawing groups (e.g., -Cl in or -F in ).

Steric Effects :

- Melting Points and Solubility: Limited data are available, but analogs like 2-(3-bromo-2-chlorophenoxy)-2-methylpropanamide () exhibit a melting point of 117–119°C, suggesting that halogen and bulky substituents elevate melting points compared to non-halogenated analogs.

Biological Activity

2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide is a chemical compound with the molecular formula . It is primarily recognized as an intermediate in the synthesis of opioid analgesics, suggesting its potential biological activity related to pain relief mechanisms. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a propanamide backbone, which is further substituted with a dimethylphenyl group. This structural complexity provides unique chemical properties that may influence its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Potential Therapeutic Applications

- Opioid Synthesis : Its primary application lies in the synthesis of opioid analgesics, indicating relevance in pain relief therapies.

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in various therapeutic contexts.

- Drug Development : Given its structural similarity to bioactive compounds, it may serve as a pharmacophore in medicinal chemistry for developing new drugs.

Case Studies and Experimental Data

Although comprehensive studies specifically targeting this compound are sparse, some findings highlight its significance:

- Synthesis and Characterization : Research indicates that this compound can be synthesized through various organic reactions, serving as a building block for more complex molecules used in drug development.

- Biological Interactions : Preliminary studies suggest that the compound can bind to certain proteins and enzymes, leading to conformational changes that may affect their function.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Bromo-N-(3-chloro-2-methylphenyl)propanamide | Potential enzyme inhibitor | |

| 2-Bromo-N-(3-fluorophenyl)propanamide | Investigated for antimicrobial properties | |

| N-(2-hydroxy-5-methylphenyl)-2-bromo-2-methylpropanamide | Enhanced reactivity due to hydroxyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.